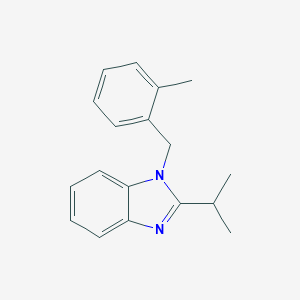![molecular formula C15H13FN6O3S2 B256742 2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B256742.png)
2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide, also known as Compound A, is a novel small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide A exerts its therapeutic effects through the inhibition of the NF-κB pathway, a key signaling pathway involved in inflammation and cancer. It binds to the sulfhydryl group of the p65 subunit of NF-κB, preventing its translocation into the nucleus and subsequent activation of target genes. This leads to the downregulation of pro-inflammatory and pro-tumor genes, resulting in the suppression of inflammation and tumor growth.
Biochemical and Physiological Effects:
2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide A has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the infiltration of inflammatory cells into affected tissues. In addition, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide A has several advantages for use in lab experiments. It is easy to synthesize and has good stability and solubility properties. In addition, it has been shown to have low toxicity and high selectivity for its target pathway, making it a promising candidate for further development. However, there are also limitations to its use in lab experiments, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization.
Direcciones Futuras
There are several future directions for the study of 2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide A. One potential direction is the development of more efficient and cost-effective synthesis methods to increase its availability for research and potential clinical use. Another direction is the exploration of its potential use in combination with other drugs for the treatment of various diseases. Finally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications in various diseases.
Métodos De Síntesis
2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide A can be synthesized through a multistep process involving the reaction of various chemical reagents. The initial step involves the reaction of 4-fluoroaniline with sodium azide to form 4-fluoro-1-azidobenzene. This intermediate is then reacted with thiourea to form 4-fluoro-1-(thiocarbamoyl)benzene. The final step involves the reaction of 4-fluoro-1-(thiocarbamoyl)benzene with N-(4-sulfamoylphenyl)acetamide to form 2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide A.
Aplicaciones Científicas De Investigación
2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of these diseases. In addition, 2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide A has also been studied for its potential use as a diagnostic tool for cancer.
Propiedades
Nombre del producto |
2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide |
|---|---|
Fórmula molecular |
C15H13FN6O3S2 |
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
2-[1-(4-fluorophenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C15H13FN6O3S2/c16-10-1-5-12(6-2-10)22-15(19-20-21-22)26-9-14(23)18-11-3-7-13(8-4-11)27(17,24)25/h1-8H,9H2,(H,18,23)(H2,17,24,25) |
Clave InChI |
SYBXYGYSAHGYQT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)F)S(=O)(=O)N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)F)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Dichloro-6-[(4-ethyl-1-piperazinyl)sulfonyl]phenol](/img/structure/B256659.png)

![2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256665.png)
![N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide](/img/structure/B256668.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B256670.png)

![3,4,5-trimethoxy-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B256677.png)

![7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester](/img/structure/B256680.png)
![N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B256682.png)
![N-[2-methyl-6-(propan-2-yl)phenyl]acetamide](/img/structure/B256684.png)


